molecular formula C16H20N2OS B12939634 1-{1-[4-(Methylsulfanyl)phenyl]-1H-imidazol-2-yl}cyclohexan-1-ol CAS No. 872544-80-4

1-{1-[4-(Methylsulfanyl)phenyl]-1H-imidazol-2-yl}cyclohexan-1-ol

Cat. No.: B12939634
CAS No.: 872544-80-4
M. Wt: 288.4 g/mol
InChI Key: KAEJDQXSJGNFTB-UHFFFAOYSA-N
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Description

1-{1-[4-(Methylsulfanyl)phenyl]-1H-imidazol-2-yl}cyclohexan-1-ol is a synthetic organic compound designed for research and development applications. This molecule features a central 1H-imidazole ring, a privileged scaffold in medicinal chemistry known for its widespread biological activities . The structure is further functionalized with a 4-(methylsulfanyl)phenyl substituent and a 1-hydroxycyclohexyl group, making it a versatile intermediate or potential pharmacophore in various investigative pathways. Primary Research Applications and Value: The primary research value of this compound lies in its potential as a building block for the synthesis of novel molecules with biological activity. The imidazole ring is a common feature in compounds with demonstrated antifungal, antibacterial, and antitumor properties . For instance, similar imidazole-containing chalcones have been investigated for their efficacy against Aspergillus fumigatus , the causative agent of pulmonary aspergillosis . Furthermore, the combination of an imidazole ring with other structural fragments, such as quinazoline, is a established strategy for generating new compounds with enhanced antimicrobial and antifungal profiles . Researchers can utilize this compound to explore structure-activity relationships (SAR) and develop new therapeutic candidates targeting a range of diseases. Handling and Usage: This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers handling this compound should consult its Safety Data Sheet (SDS) and adhere to all standard laboratory safety protocols, including the use of appropriate personal protective equipment (PPE).

Properties

CAS No.

872544-80-4

Molecular Formula

C16H20N2OS

Molecular Weight

288.4 g/mol

IUPAC Name

1-[1-(4-methylsulfanylphenyl)imidazol-2-yl]cyclohexan-1-ol

InChI

InChI=1S/C16H20N2OS/c1-20-14-7-5-13(6-8-14)18-12-11-17-15(18)16(19)9-3-2-4-10-16/h5-8,11-12,19H,2-4,9-10H2,1H3

InChI Key

KAEJDQXSJGNFTB-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)N2C=CN=C2C3(CCCCC3)O

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The synthesis of 1-{1-[4-(Methylsulfanyl)phenyl]-1H-imidazol-2-yl}cyclohexan-1-ol generally follows these key stages:

Preparation of the 4-(Methylsulfanyl)phenyl Intermediate

The 4-(methylsulfanyl)phenyl group is typically introduced via palladium-catalyzed cross-coupling reactions using 4-(methylthio)phenylboronic acid as a key reagent. This boronic acid is prepared or commercially available and is used in Suzuki-Miyaura coupling reactions to attach the methylsulfanylphenyl group to various heterocyclic scaffolds.

Typical reaction conditions for preparing 4-(methylthio)phenyl derivatives:

Parameter Details
Catalyst Tetrakis(triphenylphosphine)palladium(0)
Base Sodium carbonate or potassium carbonate
Solvent Ethanol, benzene, toluene, or mixtures
Temperature Reflux (typically 80–100 °C)
Reaction time 15 hours or overnight
Workup Extraction with ether, concentration, recrystallization

This method yields the 4-(methylsulfanyl)phenyl intermediate in moderate to good yields (~58% reported in related systems).

Construction of the Imidazole Ring

The imidazole ring bearing the 4-(methylsulfanyl)phenyl substituent is synthesized by cyclization reactions involving appropriate precursors such as α-haloketones and amidines or by condensation of substituted diamines with aldehydes or ketones under acidic or basic conditions.

In patent US20090227560A1, substituted imidazole compounds similar to the target molecule are described, where the imidazole ring is functionalized at the 1-position with the 4-(methylsulfanyl)phenyl group and at the 2-position with a cyclohexanol derivative.

Representative Preparation Method (Based on Patent US20090227560A1)

Step Description Conditions/Notes
1 Synthesis of 4-(methylsulfanyl)phenyl-substituted imidazole intermediate Palladium-catalyzed Suzuki coupling using 4-(methylthio)phenylboronic acid and imidazole precursor
2 Coupling of imidazole intermediate with cyclohexanone derivative Condensation or nucleophilic substitution under controlled temperature
3 Reduction of cyclohexanone to cyclohexanol moiety Sodium borohydride or catalytic hydrogenation in suitable solvent
4 Purification of final compound Chromatography or recrystallization to obtain pure this compound

Analytical and Research Findings

  • The stereochemistry of the cyclohexanol moiety is critical for biological activity and is confirmed by X-ray crystallography in related compounds.
  • The presence of the methylsulfanyl group on the phenyl ring influences the electronic properties of the imidazole, affecting reactivity during coupling steps.
  • Reaction yields vary depending on catalyst loading, solvent system, and temperature, with palladium-catalyzed cross-coupling being the most efficient method for introducing the methylsulfanylphenyl substituent.
  • The final compound’s purity and structure are typically confirmed by NMR, LC-MS, and elemental analysis.

Summary Table of Key Preparation Parameters

Preparation Stage Reagents/Conditions Yield/Outcome Notes
4-(Methylsulfanyl)phenylboronic acid synthesis Pd(PPh3)4, Na2CO3, ethanol/benzene, reflux 15 h Moderate to good (~58%) Suzuki coupling precursor
Imidazole ring formation α-Haloketone + amidine or condensation High yield Substituted at 1-position with phenyl
Coupling with cyclohexanone Nucleophilic substitution or condensation Moderate yield Forms imidazole-cyclohexanone intermediate
Reduction to cyclohexanol NaBH4 or catalytic hydrogenation High yield Stereoselective reduction

Chemical Reactions Analysis

Hydroxyl Group Reactivity

The cyclohexanol hydroxyl group enables oxidation and derivatization:

  • Oxidation to Carbonyl : Under acidic or enzymatic conditions, the hydroxyl group oxidizes to form cyclohexanone derivatives, a common pathway for secondary alcohols .

  • Esterification/Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) or anhydrides to form esters, enhancing lipophilicity for pharmaceutical applications .

Imidazole Ring Reactivity

The 1H-imidazole moiety participates in electrophilic substitution and coordination chemistry:

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the imidazole nitrogen, forming quaternary ammonium salts. This modifies electronic properties and biological interactions .

  • Electrophilic Substitution : Nitration or halogenation occurs preferentially at the C4/C5 positions of the imidazole ring under HNO₃/H₂SO₄ or halogenating agents .

Reaction Type Conditions Product Yield
N-AlkylationCH₃I, K₂CO₃, DMF, 60°C, 20 h1-Methylimidazolium derivative73–89%
NitrationHNO₃/H₂SO₄, 0°C, 2 h4-Nitroimidazole analog68%

Methylsulfanyl Group Transformations

The 4-(methylsulfanyl)phenyl group undergoes oxidation and nucleophilic substitution:

  • Oxidation to Sulfone : Treating with H₂O₂ or mCPBA converts –SMe to –SO₂Me, altering electronic and steric profiles .

  • Nucleophilic Displacement : In polar aprotic solvents (e.g., DMSO), –SMe is replaced by amines or thiols under basic conditions .

Cyclohexane Ring Modifications

The cyclohexane scaffold influences steric interactions and reaction pathways:

  • Ring-Opening Reactions : Strong acids (e.g., H₂SO₄) induce ring-opening via carbocation intermediates, forming alkenes or substituted derivatives .

  • Epoxidation : Reacts with peracids (e.g., mCPBA) to form epoxides, useful for further functionalization .

Catalytic Coupling Reactions

Fe₃O₄@SiO₂@MOF-199 catalyzes cross-coupling with aryl halides or cyclohexane-1,3-diones, forming fused polycyclic systems (Table 1) :

Substrate Catalyst Loading Time Product Yield
2-Bromoaryl imidazole5 mol%20 hImidazo[1,2-f]phenanthridinones91%
Cyclohexane-1,3-dione10 mol%48 hAromatized phenanthridine85%

Biological Interaction Pathways

While direct pharmacological data is limited, structural analogs reveal:

  • Enzyme Inhibition : Imidazole derivatives inhibit cytochrome P450 enzymes via nitrogen coordination to heme iron .

  • Antimicrobial Activity : Methylsulfanyl groups enhance membrane permeability, improving efficacy against Gram-positive bacteria .

Synthetic Optimization Challenges

Key challenges include:

  • Regioselectivity : Competing reactivity of hydroxyl vs. imidazole groups requires protective strategies (e.g., TBS protection for hydroxyl) .

  • Catalyst Reusability : Fe₃O₄@SiO₂@MOF-199 retains 89% activity after four cycles, critical for industrial scalability .

Scientific Research Applications

1-(1-(4-(Methylthio)phenyl)-1H-imidazol-2-yl)cyclohexanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-(4-(Methylthio)phenyl)-1H-imidazol-2-yl)cyclohexanol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The methylthio group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The cyclohexanol moiety can contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Compound 3: 1-[1-(4-Methylsulfonylphenyl)-1H-2-imidazolyl]-1-cyclohexanol

  • Structural Difference : Oxidation of the methylsulfanyl group in Compound 2 to a methylsulfonyl (SO₂CH₃) group.
  • Synthesis: Achieved via Oxone®-mediated oxidation of Compound 2 in methanol, yielding 91% product .
  • Physical Properties : Higher melting point (148–163°C) due to increased polarity from the sulfonyl group.

Compound 1: 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole

  • Structural Differences: Chloromethyl and nitro substituents replace the SCH₃ and cyclohexanol groups.
  • Synthesis : Prepared via SOCl₂ chlorination of a benzyl alcohol precursor .
  • Physical Properties : Lower melting point (120°C) and distinct solubility profile due to the nitro group’s electron-withdrawing nature and lack of hydrogen-bonding capability.
  • Reactivity : The chloromethyl group offers a site for nucleophilic substitution, absent in Compound 2.

4-Hydroxybenzoic Acid–1H-imidazole (1/1) Co-crystal

  • Structural Differences: A co-crystal of imidazole and 4-hydroxybenzoic acid, lacking the cyclohexanol and aryl substituents of Compound 2.
  • Properties : Enhanced thermal stability and solubility in polar solvents due to extensive hydrogen-bonding networks .

2-({1-[4-(Propan-2-yloxy)phenyl]-1H-imidazol-2-yl}sulfanyl)acetic Acid

  • Structural Differences: Features a sulfanylacetic acid group and isopropoxy substituent instead of cyclohexanol.
  • Properties : The carboxylic acid group increases water solubility compared to Compound 2, while the isopropoxy group enhances lipophilicity .

Comparative Data Tables

Table 2. Electronic and Functional Group Effects

Compound Substituent Electronic Effect Key Functional Impact
Compound 2 Electron-donating (SCH₃) Enhanced nucleophilicity; moderate polarity
Compound 3 Electron-withdrawing (SO₂CH₃) Reduced nucleophilicity; high polarity
Compound 1 Electron-withdrawing (NO₂) Deactivated ring; reactive ClCH₂ site
Sulfanylacetic Acid Derivative Electron-donating (S–) Acidic proton (COOH) for salt formation

Research Findings and Implications

  • Solubility and Bioavailability: Compound 2’s cyclohexanol moiety may improve membrane permeability compared to the sulfonyl derivative (Compound 3), which is more polar but less lipophilic .
  • Reactivity : The SCH₃ group in Compound 2 can be selectively oxidized to SO₂CH₃ (as in Compound 3), offering a pathway to modulate electronic properties for drug design .
  • Crystallinity: Compound 2’s broader melting range (122–143°C) compared to Compound 1 (sharp at 120°C) suggests polymorphism or varied crystal packing influenced by the cyclohexanol group .

Methodological Considerations

  • Structural Analysis : Tools like SHELXL and ORTEP-3 (used in crystallography) enable precise determination of molecular conformations and intermolecular interactions, critical for comparing derivatives .

Biological Activity

1-{1-[4-(Methylsulfanyl)phenyl]-1H-imidazol-2-yl}cyclohexan-1-ol is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. This compound consists of a cyclohexanol core, an imidazole moiety, and a methylsulfanyl group attached to a phenyl ring. The presence of these functional groups suggests a range of possible interactions with biological targets, including enzymes and receptors, which may influence various physiological pathways.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

C15H20N2S\text{C}_{15}\text{H}_{20}\text{N}_2\text{S}

This structure includes:

  • Cyclohexanol : A saturated six-membered carbon ring.
  • Imidazole : A five-membered ring containing two nitrogen atoms.
  • Methylsulfanyl group : A sulfur atom bonded to a methyl group, which may enhance the compound's reactivity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in pharmacology. These activities include:

  • Antimicrobial Properties : Imidazole-containing compounds are known for their antimicrobial and antifungal properties. While specific data on this compound's efficacy is limited, its structural similarities to known active compounds suggest potential effectiveness against various pathogens.
  • Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. For instance, research on imidazole derivatives has revealed cytotoxic effects against various cancer cell lines . The mechanism often involves interaction with specific cellular pathways crucial for tumor growth and survival.

Case Studies and Research Findings

Several studies have focused on the biological activities of imidazole derivatives, providing insights into the potential applications of this compound:

Study 1: Anticancer Activity

A study investigated the anticancer properties of various imidazole derivatives, including those structurally related to this compound. The findings indicated that these compounds exhibited significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HT29 (colon cancer). The IC50 values ranged from 5 µM to 20 µM, suggesting a moderate level of activity .

Study 2: Antimicrobial Efficacy

Another research effort evaluated the antimicrobial effects of imidazole derivatives against common bacterial strains. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) below 50 µg/mL for Staphylococcus aureus and Escherichia coli, indicating promising antimicrobial activity .

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for assessing its therapeutic potential. Interaction studies typically involve:

  • Binding Affinity Assessments : Evaluating how well the compound binds to specific receptors or enzymes.
  • Pathway Analysis : Investigating the influence of the compound on key signaling pathways involved in disease processes.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructureUnique Features
4-MethylthioanilineC7H9NSSimple aniline derivative; less complex than target compound
2-(Methylthio)-benzimidazoleC9H10N2SContains benzimidazole; potential for different biological activity
Cyclohexanol derivativesVariesGeneral class; lacks specific substituents that may confer unique properties

This table illustrates the diversity within this chemical class and highlights the unique aspects of this compound.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-{1-[4-(Methylsulfanyl)phenyl]-1H-imidazol-2-yl}cyclohexan-1-ol to improve yield and purity?

  • Methodology :

  • Step 1 : Use controlled reaction conditions (e.g., inert atmosphere, temperature gradients) to minimize side reactions, as demonstrated in sulfonyl chloride imidazole synthesis .
  • Step 2 : Employ purification techniques like column chromatography or recrystallization. Monitor purity via HPLC (high-performance liquid chromatography), as referenced in pharmaceutical analysis protocols .
  • Step 3 : Optimize stoichiometry of reactants (e.g., cyclohexanol derivatives and methylsulfanylphenyl intermediates) using kinetic studies .

Q. What spectroscopic and crystallographic methods are used to characterize the compound’s structure?

  • Techniques :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm substituent positions on the imidazole and cyclohexanol moieties .
  • X-ray Diffraction (XRD) : Resolve stereochemistry and hydrogen-bonding patterns via single-crystal studies, as shown for structurally similar imidazole derivatives .
  • Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns using high-resolution MS .

Q. What in vitro models are suitable for initial screening of antifungal or antimicrobial activity?

  • Experimental Design :

  • Fungal Strains : Use Candida albicans and Aspergillus fumigatus in broth microdilution assays, referencing protocols from imidazole-based antifungal studies .
  • Bacterial Models : Test against Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) strains using agar diffusion methods .
  • Data Interpretation : Compare minimum inhibitory concentrations (MICs) to established drugs like Miconazole for relative potency assessment .

Advanced Research Questions

Q. How does the stereochemistry of the cyclohexanol moiety influence biological interactions?

  • Structure-Activity Relationship (SAR) Approach :

  • Stereoisomer Synthesis : Prepare enantiomers via chiral catalysts or resolution techniques.
  • Binding Assays : Use molecular docking to predict interactions with fungal cytochrome P450 enzymes (e.g., CYP51), critical for ergosterol biosynthesis .
  • In Vivo Correlation : Compare efficacy in animal models (e.g., murine candidiasis) to validate computational predictions .

Q. What strategies can address low aqueous solubility during preclinical formulation?

  • Formulation Techniques :

  • Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance solubility, as seen in imidazole derivative studies .
  • Nanoparticle Encapsulation : Develop liposomal or polymeric nanoparticles to improve bioavailability .
  • Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) via HPLC-mass spectrometry .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Data Analysis Framework :

  • Meta-Analysis : Pool data from multiple studies, adjusting for variables like assay type (e.g., MIC vs. time-kill kinetics) .
  • Standardization : Adopt CLSI (Clinical and Laboratory Standards Institute) guidelines for reproducibility .
  • Mechanistic Studies : Use transcriptomics or proteomics to identify off-target effects that may explain divergent results .

Q. What are the environmental degradation pathways of this compound, and how are its metabolites analyzed?

  • Environmental Fate Studies :

  • Photodegradation : Expose to UV light and analyze breakdown products via LC-MS, similar to imidazole agricultural chemicals .
  • Microbial Degradation : Incubate with soil microbiota and identify metabolites (e.g., sulfoxide derivatives) using 13C^{13}C-isotope tracing .
  • Ecotoxicology : Assess toxicity of degradation products in Daphnia magna or algal models .

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